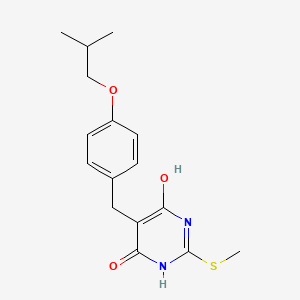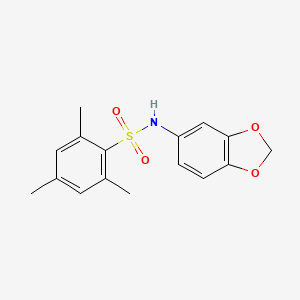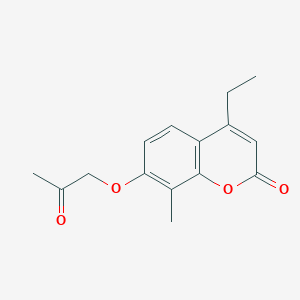
5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The compound is also known as IBMPD and has a molecular formula of C17H22N2O3S.
作用機序
The mechanism of action of 5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol is not fully understood. However, studies have shown that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been found to inhibit the replication of certain viruses, including hepatitis B and C viruses. The compound's antibacterial activity is attributed to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol has been found to have several biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase, in cells. The compound also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. These effects suggest that 5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol may have potential therapeutic applications in the treatment of oxidative stress-related diseases and inflammatory disorders.
実験室実験の利点と制限
One advantage of using 5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol in lab experiments is its high purity, which ensures reproducibility of results. The compound is also stable under normal laboratory conditions, making it easy to handle. However, one limitation of using the compound in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain assays.
将来の方向性
There are several future directions for the study of 5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol. One potential area of research is the development of novel formulations of the compound that enhance its solubility and bioavailability. Another area of research is the investigation of the compound's potential use in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The compound has been found to exhibit antitumor, antiviral, and antibacterial activities, as well as antioxidant and anti-inflammatory properties. The synthesis method has been optimized to produce high yields of the compound, making it suitable for large-scale production. However, the compound's low solubility in water may limit its use in certain assays. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases.
合成法
The synthesis of 5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol involves the reaction of 4-isobutoxybenzylamine with 2-(methylthio)pyrimidine-4,6-dione in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The synthesis method has been optimized to produce high yields of the compound, making it suitable for large-scale production.
科学的研究の応用
5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
特性
IUPAC Name |
4-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-2-methylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-10(2)9-21-12-6-4-11(5-7-12)8-13-14(19)17-16(22-3)18-15(13)20/h4-7,10H,8-9H2,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCWAFSAWBURMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC2=C(N=C(NC2=O)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(2-Methylpropoxy)benzyl]-2-(methylsulfanyl)pyrimidine-4,6-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B5719355.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)
![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5719382.png)
![4-methoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5719384.png)
![2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B5719391.png)
![N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5719398.png)
![4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5719400.png)

![N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5719417.png)

![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5719429.png)
![4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5719440.png)